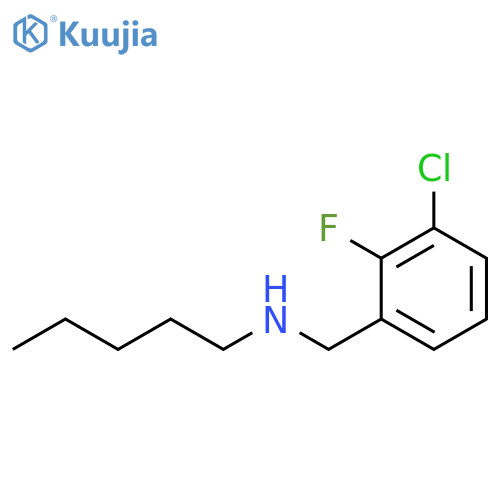Cas no 1526729-35-0 ((3-chloro-2-fluorophenyl)methyl(pentyl)amine)

1526729-35-0 structure
商品名:(3-chloro-2-fluorophenyl)methyl(pentyl)amine
(3-chloro-2-fluorophenyl)methyl(pentyl)amine 化学的及び物理的性質
名前と識別子
-
- Benzenemethanamine, 3-chloro-2-fluoro-N-pentyl-
- (3-chloro-2-fluorophenyl)methyl(pentyl)amine
-
- インチ: 1S/C12H17ClFN/c1-2-3-4-8-15-9-10-6-5-7-11(13)12(10)14/h5-7,15H,2-4,8-9H2,1H3
- InChIKey: NGFXSUKRKWYQGN-UHFFFAOYSA-N
- ほほえんだ: C1(CNCCCCC)=CC=CC(Cl)=C1F
(3-chloro-2-fluorophenyl)methyl(pentyl)amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-163087-0.05g |
[(3-chloro-2-fluorophenyl)methyl](pentyl)amine |
1526729-35-0 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-163087-50mg |
[(3-chloro-2-fluorophenyl)methyl](pentyl)amine |
1526729-35-0 | 50mg |
$348.0 | 2023-09-22 | ||
| Enamine | EN300-163087-0.5g |
[(3-chloro-2-fluorophenyl)methyl](pentyl)amine |
1526729-35-0 | 0.5g |
$699.0 | 2023-06-08 | ||
| Enamine | EN300-163087-0.25g |
[(3-chloro-2-fluorophenyl)methyl](pentyl)amine |
1526729-35-0 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-163087-0.1g |
[(3-chloro-2-fluorophenyl)methyl](pentyl)amine |
1526729-35-0 | 0.1g |
$640.0 | 2023-06-08 | ||
| Enamine | EN300-163087-10000mg |
[(3-chloro-2-fluorophenyl)methyl](pentyl)amine |
1526729-35-0 | 10000mg |
$1778.0 | 2023-09-22 | ||
| Enamine | EN300-163087-500mg |
[(3-chloro-2-fluorophenyl)methyl](pentyl)amine |
1526729-35-0 | 500mg |
$397.0 | 2023-09-22 | ||
| Enamine | EN300-163087-10.0g |
[(3-chloro-2-fluorophenyl)methyl](pentyl)amine |
1526729-35-0 | 10g |
$3131.0 | 2023-06-08 | ||
| Enamine | EN300-163087-1.0g |
[(3-chloro-2-fluorophenyl)methyl](pentyl)amine |
1526729-35-0 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-163087-5.0g |
[(3-chloro-2-fluorophenyl)methyl](pentyl)amine |
1526729-35-0 | 5g |
$2110.0 | 2023-06-08 |
(3-chloro-2-fluorophenyl)methyl(pentyl)amine 関連文献
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
1526729-35-0 ((3-chloro-2-fluorophenyl)methyl(pentyl)amine) 関連製品
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
